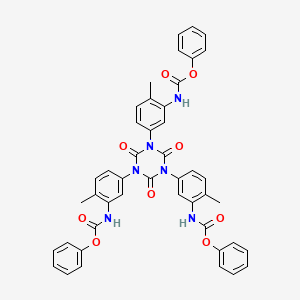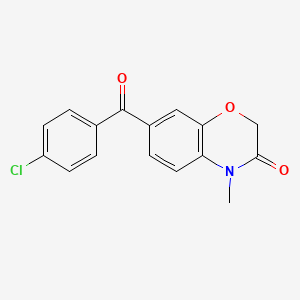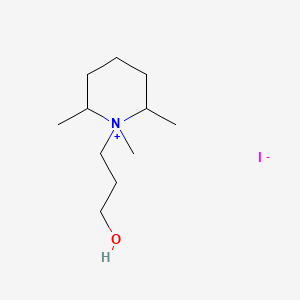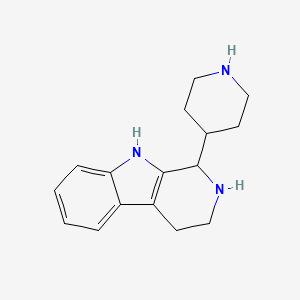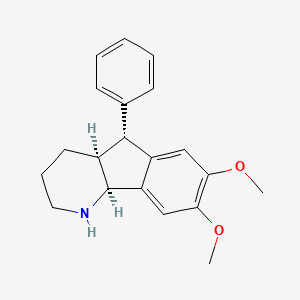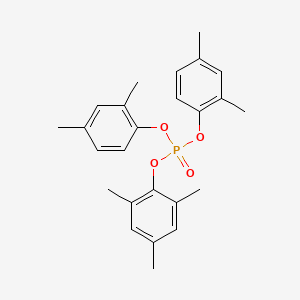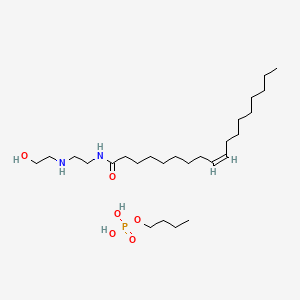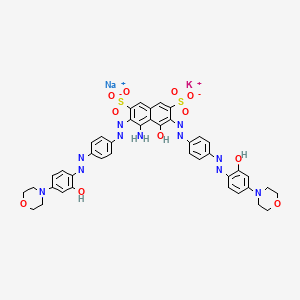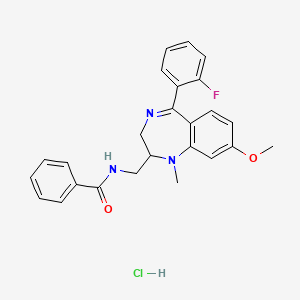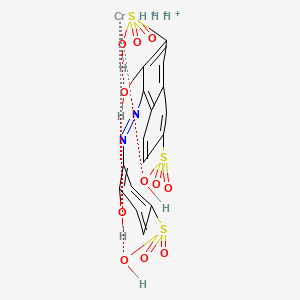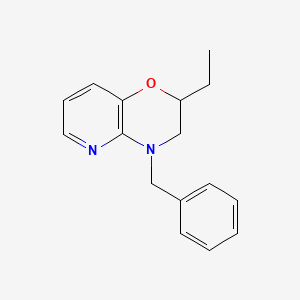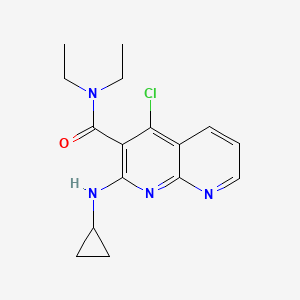
beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt: is a chemical compound with the molecular formula C7H10KNO6 and a molecular weight of 243.2557 g/mol . This compound is known for its unique structure, which includes a beta-alanine backbone with two carboxymethyl groups and a potassium ion. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the carboxymethyl groups are introduced to the beta-alanine molecule. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt can undergo oxidation reactions, where the carboxymethyl groups may be further oxidized to form carboxylate ions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate ions, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry and industrial processes .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its chelating properties help in the stabilization of proteins and enzymes during experiments .
Medicine: It is also being investigated for its role in enhancing the bioavailability of certain drugs .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as a stabilizer in various products .
Mechanism of Action
The mechanism of action of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt involves its ability to chelate metal ions. The carboxymethyl groups form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. This chelation ability is crucial for its applications in enzyme stabilization, drug delivery, and industrial processes .
Comparison with Similar Compounds
- beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt
- beta-Alanine, N,N-bis(carboxymethyl)-, sodium salt
Comparison: While all these compounds share a similar beta-alanine backbone with carboxymethyl groups, the key difference lies in the counterion (potassium, sodium, or trisodium). This difference affects their solubility, stability, and specific applications. For example, the monopotassium salt may have different solubility properties compared to the trisodium salt, making it more suitable for certain applications .
Properties
CAS No. |
200818-32-2 |
|---|---|
Molecular Formula |
C7H10KNO6 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
potassium;3-[bis(carboxymethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
PRHBTQJINOPOQF-UHFFFAOYSA-M |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


